Thalictricavine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(1R,21S)-16,17-dimethoxy-21-methyl-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene |
InChI |
InChI=1S/C21H23NO4/c1-12-14-4-5-17(23-2)21(24-3)16(14)10-22-7-6-13-8-18-19(26-11-25-18)9-15(13)20(12)22/h4-5,8-9,12,20H,6-7,10-11H2,1-3H3/t12-,20+/m0/s1 |
InChI Key |
LPKAAKHLNGEZJC-FKIZINRSSA-N |
SMILES |
CC1C2C3=CC4=C(C=C3CCN2CC5=C1C=CC(=C5OC)OC)OCO4 |
Isomeric SMILES |
C[C@@H]1[C@@H]2C3=CC4=C(C=C3CCN2CC5=C1C=CC(=C5OC)OC)OCO4 |
Canonical SMILES |
CC1C2C3=CC4=C(C=C3CCN2CC5=C1C=CC(=C5OC)OC)OCO4 |
Origin of Product |
United States |
Isolation and Natural Occurrence Studies
Botanical Sources and Geographic Distribution of Thalictricavine
This compound is an alkaloid that has been reported in plants belonging to the genus Thalictrum, commonly known as meadow-rue. researchgate.net The genus Thalictrum is part of the Ranunculaceae family and comprises over 200 species distributed across various continents, including Asia, Europe, Africa, North America, and South America. researchgate.net
Specifically, this compound has been identified in Thalictrum species. Research indicates its presence in Thalictrum glandulosissimum. researchgate.netresearchgate.net While the genus Thalictrum has a wide global distribution, the occurrence of specific alkaloids like this compound can be more limited, potentially aiding in the identification of certain species. researchgate.netresearchgate.net
Plants of the Thalictrum genus are known to be rich sources of benzylisoquinoline-derived alkaloids, with over 250 alkaloids isolated from 60 species. researchgate.net The distribution of Thalictrum species, and consequently the potential sources of this compound, spans diverse geographical regions. For instance, Thalictrum foetidum is found in parts of China, including Yunnan, Sichuan, and Tibet. researchgate.net Thalictrum punduanum is widely distributed in northern India. researchgate.net Thalictrum minus is found in Western Siberia. pensoft.net The mountains of Central Asia, with ranges like Tien Shan and Pamir-Alai, are also recognized for their rich plant biodiversity, including alkaloid-producing species. mdpi.com
The identification of this compound in a particular Thalictrum species can provide insights into the phytochemical profile of that species and its relationship to other plants within the genus. researchgate.netresearchgate.net
Advanced Extraction and Chromatographic Isolation Methodologies
The isolation of alkaloids like this compound from plant matrices typically involves a series of extraction and chromatographic techniques. The initial step often involves the extraction of total alkaloids from the plant material. chemistry-chemists.comjocpr.com
Traditional extraction methods, such as Soxhlet extraction, are employed to efficiently extract compounds from plant material by ensuring repeated digestion with a fresh solvent supply. plantsjournal.com Following extraction, chromatographic methods are crucial for separating and purifying individual alkaloids from the complex mixture present in the crude extract. chemistry-chemists.comjocpr.complantsjournal.com
Various chromatographic techniques are utilized for alkaloid isolation. Column chromatography is a common method, employing adsorbents such as aluminum oxide (Al₂O₃) or silica (B1680970) gel. jocpr.com Elution is typically performed using lipophilic organic solvents or mixtures thereof. jocpr.com
Advanced chromatographic methods are also applied. Supercritical fluid chromatography (SFC) based on ion pair reagents has been used to separate alkaloids. researchgate.net This method involves optimizing parameters such as the stationary phase, additive type and concentration, outlet pressure, temperature, and flow rate to achieve efficient separation. researchgate.net High-performance liquid chromatography (HPLC) is another widely used technique for the separation of alkaloids, often employing silica gel adsorption columns or C18 reversed-phase columns. jocpr.com Preparative thin layer chromatography (TLC), dry column chromatography, and medium-pressure or low-pressure column chromatography are also utilized. jocpr.com
For complex mixtures of alkaloids with similar structures, a combination of different separation methods is often necessary to obtain pure compounds. jocpr.com The process typically involves dissolving the total alkaloid sample in a mobile phase, followed by countercurrent fractional extraction or chromatographic separation. jocpr.com Subsequent purification steps, such as using an Al₂O₃ chromatography column, can be employed to obtain pure alkaloids. jocpr.com
The choice of extraction solvent and chromatographic parameters is critical for the successful isolation of this compound and other alkaloids, depending on their specific chemical properties and the nature of the plant matrix.
Chemotaxonomic and Ecological Implications of this compound Presence
The presence and distribution of specific secondary metabolites, such as alkaloids like this compound, play a significant role in chemotaxonomy. Chemotaxonomy is a field that uses the chemical constituents of organisms to aid in their classification and understand their evolutionary relationships. plantsjournal.comslideshare.net The chemical structure and biosynthetic pathways of secondary metabolites are often specific to certain taxonomic groups, making them valuable markers for classification. plantsjournal.com
Studies on the Thalictrum genus have utilized phytochemical data, including alkaloid profiles, for chemotaxonomic analysis. researchgate.netresearchgate.net The limited distribution of certain compounds, such as this compound and valachine, within the genus Thalictrum can help in the identification of specific species, like T. glandulosissimum, particularly when morphological characteristics are similar to other species. researchgate.netresearchgate.net Network analysis of compounds and species can further explore the chemotaxonomic value of these metabolites. researchgate.netresearchgate.net
While the primary focus of the provided information is on the chemotaxonomic relevance of this compound, secondary metabolites in plants generally have important ecological roles. These roles can include defense against herbivores and pathogens, as well as signaling in interactions with other organisms. plantsjournal.comfrontiersin.org Although specific ecological roles for this compound are not detailed in the provided search results, the broader context of alkaloids in Thalictrum suggests potential ecological functions related to plant defense or interactions within their environment.
The study of the chemical composition of plants, including the presence of compounds like this compound, provides valuable data for both taxonomic classification and understanding the complex chemical interactions occurring in ecosystems. plantsjournal.comfrontiersin.orgmdpi.com
Structural Elucidation and Stereochemical Characterization
Applications of Spectroscopic Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment
NMR spectroscopy is a powerful technique for determining the structure and stereochemistry of organic molecules. Both ¹H and ¹³C NMR spectroscopy have been applied to Thalictricavine to assign signals to specific nuclei within the molecule, providing insights into its connectivity and environment. Analysis of chemical shifts, coupling constants, and signal intensities in ¹H NMR spectra helps in identifying different proton environments and their relationships. For instance, the coupling patterns can reveal the number of adjacent protons and their dihedral angles, which is crucial for determining relative stereochemistry. ias.ac.in
Partial proton-decoupled ¹³C NMR spectra have been used to study this compound, allowing for the clear identification of carbon atoms and their attached protons. cdnsciencepub.comuni-muenchen.de This is particularly useful for confirming the presence of methyl or methylene (B1212753) groups. NMR spectral analysis has been employed to deduce the conformational structure of this compound, suggesting a specific arrangement of its rings. ias.ac.inias.ac.in Studies comparing the NMR spectra of this compound with its meso isomer, meso-thalictricavine, have provided further evidence for conformational assignments. ias.ac.in The large coupling observed for the C(14) proton signal in the NMR spectrum of meso-thalictricavine is indicative of its trans disposition to the C(13) neighbor, supporting a specific conformation for the meso isomer. ias.ac.in
Mass Spectrometry (MS) in Structural Determination and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce structural subunits. Electron ionization mass spectrometry (EI-MS) has been used to analyze this compound, yielding a characteristic mass peak. researchgate.netresearchgate.netnih.gov For instance, in one study, EI-MS of enzyme-synthesized this compound showed a mass peak at m/z 354, which was one mass unit higher than the unlabelled reference, consistent with the incorporation of a ¹³C-labeled methyl group. cdnsciencepub.com The fragmentation pattern observed in the mass spectrum of this compound provides clues about the stability of certain bonds and the likely routes of decomposition under ionization conditions. researchgate.netresearchgate.netnih.gov While standard mass spectral databases for techniques like electrospray ionization (ESI) can be limited for some alkaloids, EI-MS often provides more fragment ions, which are valuable for structural identification. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
IR and UV-Vis spectroscopy provide information about the functional groups and electronic transitions within a molecule. IR spectroscopy is useful for identifying the presence of specific bonds and functional groups based on their characteristic vibrational frequencies. While specific IR data for this compound were not extensively detailed in the provided snippets, IR spectroscopy is a standard technique used in conjunction with other methods for structural confirmation of alkaloids. ias.ac.indntb.gov.ua
Integration of Hyphenated Spectroscopic Techniques
Hyphenated techniques combine separation methods with spectroscopic detection, allowing for the analysis of complex mixtures and the structural elucidation of individual components. Gas chromatography-mass spectrometry (GC/MS) has been successfully applied to analyze the alkaloid profile of plant extracts containing this compound. researchgate.netresearchgate.netnih.gov This technique separates volatile compounds by GC before they are introduced into the MS, providing both retention time and mass spectral data for identification. GC/MS operating in EI mode has been used for the qualitative characterization of alkaloids, including this compound, in Rhizoma Corydalis. researchgate.netnih.gov Liquid chromatography-mass spectrometry (LC/MS) and multistage mass spectrometry (MSn) have also been reported for the analysis of alkaloids, although the identification of some alkaloids can be challenging with LC/MS due to the lack of extensive ESI mass spectral databases. nih.gov The integration of chromatographic separation with MS detection is crucial for isolating and identifying this compound from natural sources or synthetic reaction mixtures.
Advanced Techniques for Stereochemical and Absolute Configuration Determination
Determining the stereochemistry and absolute configuration of chiral molecules like this compound is critical for understanding their biological activity and properties.
Circular Dichroism (CD) spectroscopy is a valuable technique for determining the absolute configuration of chiral molecules. The CD spectrum of enzyme-synthesized (+)-Thalictricavine has been recorded and found to be identical to previously published spectra, confirming its absolute stereochemistry. cdnsciencepub.comuni-muenchen.de
Total synthesis from precursors with known absolute configurations is another method used to establish the absolute configuration of a target molecule. The total synthesis of (+)-Thalictricavine from an optically resolved intermediate has established its absolute configuration as 13S,14R. acs.orgacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net This synthetic approach provides a definitive link between the stereochemistry of the starting material and the final product.
X-ray crystallography, when suitable crystals can be obtained, provides direct information about the three-dimensional structure and absolute configuration of a molecule. While not explicitly detailed for this compound itself in the provided snippets, X-ray crystallography is a definitive method for structural and stereochemical determination and is often used to confirm assignments made by other techniques. acs.org
Computational Chemistry Approaches in Structural Verification and Conformation
Computational chemistry methods, such as molecular modeling and docking studies, can complement experimental data by providing theoretical insights into molecular structure, conformation, and interactions. Molecular modeling has been used to inspect the binding mode of this compound with enzymes like human acetylcholinesterase (hAChE), providing insights into its potential biological activity. mdpi.comresearchgate.netresearchgate.net These studies can help to understand how the conformation of this compound influences its interaction with biological targets.
While detailed computational studies specifically focused on the conformational analysis or structural verification of this compound's ground state were not prominent in the search results, computational methods are increasingly used in natural product chemistry. They can assist in predicting spectroscopic properties, evaluating the relative stabilities of different conformers, and validating proposed structures based on experimental data. acs.org Computational analysis has been used in related studies to rationalize differences in observed diastereomeric specificities during synthesis. acs.org
Data Tables
Based on the search results, here are examples of data that could be presented in interactive tables.
Table 1: Absolute Configuration of (+)-Thalictricavine
| Stereocenter | Configuration |
| C-13 | S |
| C-14 | R |
Table 2: Selected Spectroscopic Data for this compound (Illustrative based on snippets)
| Technique | Observation | Reference |
| EI-MS | Mass peak at m/z 354 (for ¹³C-labeled) | cdnsciencepub.com |
| ¹H NMR (dl-isomer) | C(14) proton doublet (J= 8 cps) at 3.56 ppm | ias.ac.in |
| CD Spectrum | Identical to previously published spectrum | cdnsciencepub.comuni-muenchen.de |
Note: Detailed, comprehensive NMR, IR, and UV-Vis data for this compound were not fully available in the provided snippets to construct complete spectroscopic data tables. The entries above are illustrative based on the information found.
Biosynthetic Pathway Elucidation
Identification of Metabolic Precursors and Intermediates
The biosynthesis of thalictricavine, like other benzylisoquinoline alkaloids, originates from the amino acid tyrosine. Tyrosine is converted through a series of enzymatic reactions to key intermediates, including dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. genome.jp These two molecules undergo a condensation reaction catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, a pivotal intermediate in the BIA pathway. genome.jpnih.gov
Further methylation and hydroxylation steps transform (S)-norcoclaurine into (S)-reticuline. nih.govontosight.ai (S)-Reticuline is a crucial branch point in the BIA pathway, serving as a precursor for a wide array of alkaloids, including those of the protoberberine class, to which this compound belongs. nih.govontosight.ai
Studies using isotopic labeling have provided direct evidence for the incorporation of specific precursors into this compound. Experiments with Corydalis cava bulb tissue demonstrated high incorporation of [8-3H]-labelled palmatine (B190311) and berberine (B55584) into this compound. cdnsciencepub.comuni-muenchen.de This suggests that palmatine and berberine, or closely related intermediates, lie downstream of reticuline (B1680550) in the biosynthetic route to this compound. Another study showed that (S)-[14-3H, 8-14C]Scoulerine was transferred into corydaline (B1669446) (a related alkaloid), indicating a redox reaction in the conversion of the (14S) to the (14R) product. cdnsciencepub.comuni-muenchen.de While this specific finding relates to corydaline, it highlights the type of transformations occurring in this class of alkaloids.
Based on current understanding, the pathway proceeds from (S)-reticuline through intermediates like (S)-scoulerine and tetrahydrocolumbamine, eventually leading to this compound. utgis.org.uametabolomicsworkbench.org
Here is a table of some key precursors and intermediates:
| Compound | PubChem CID |
| Tyrosine | 145740 |
| Dopamine | 681 |
| 4-Hydroxyphenylacetaldehyde | 535042 |
| (S)-Norcoclaurine | 644006 |
| (S)-Reticuline | 439653 |
| (S)-Scoulerine | 439654 |
| Tetrahydrocolumbamine | 440229 |
Enzymatic Steps and Catalytic Mechanisms within the Biosynthetic Route
The conversion of precursors to this compound involves a series of enzymatic reactions, including oxidations, reductions, methylations, and cyclizations. While the complete suite of enzymes specifically catalyzing every step towards this compound is still under investigation, insights can be drawn from the established BIA pathway and studies on related protoberberine alkaloids.
Key enzymatic activities involved in the broader BIA pathway that are relevant to this compound biosynthesis include:
Norcoclaurine Synthase (NCS): Catalyzes the stereoselective Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine. genome.jpnih.gov
Methyltransferases (OMTs and NMTs): These enzymes are crucial for adding methyl groups at specific positions on the alkaloid structure, utilizing S-adenosylmethionine (SAM) as the methyl donor. cdnsciencepub.comuni-muenchen.defrontiersin.org O-methyltransferases (OMTs) are responsible for methylation of hydroxyl groups, while N-methyltransferases (NMTs) methylate the nitrogen atom. Specific OMTs are known to act on intermediates like norcoclaurine and reticuline. genome.jpfrontiersin.org
Oxidoreductases: Enzymes like berberine bridge enzyme (BBE) catalyze oxidative reactions, often leading to the formation of a methylene (B1212753) bridge characteristic of protoberberine alkaloids. nih.gov Other reductases are involved in reducing double bonds in intermediate structures. For instance, a B-type reductase utilizing NADPH has been implicated in the reduction step leading to tetrahydroprotoberberines. cdnsciencepub.comuni-muenchen.de
Cytochrome P450-dependent enzymes (CYPs): These monooxygenases are involved in various oxidative modifications, including hydroxylations and the formation of methylenedioxy bridges, which are common features in BIAs. utgis.org.uaresearchgate.net
Specific to this compound, studies have indicated that a partly enriched protein fraction from Corydalis cava catalyzes the reduction of protoberberine precursors to a 7,8-dihydro intermediate, followed by methylation at C-13 using SAM and reduction at C-14 with NADPH. cdnsciencepub.comuni-muenchen.de This suggests the involvement of specific reductases and methyltransferases in the later stages of this compound formation. The stereochemistry of the reduction at C-14 has been shown to be B-type. cdnsciencepub.comuni-muenchen.de
Linkages to the Benzylisoquinoline Alkaloid (BIA) Biosynthetic Network
This compound is firmly embedded within the extensive BIA biosynthetic network. The pathway to this compound branches off from the central pathway at (S)-reticuline. nih.govontosight.ai (S)-Reticuline serves as a common precursor for numerous BIA subclasses, including morphinans, aporphines, protopines, and protoberberines. nih.govontosight.airesearchgate.net The enzymes acting on (S)-reticuline and subsequent intermediates determine which branch of the BIA pathway is followed, ultimately leading to the diverse array of structures observed in plants.
The formation of the protoberberine scaffold, a core structure of this compound, typically involves the conversion of (S)-reticuline to (S)-scoulerine, a reaction often catalyzed by a berberine bridge enzyme (BBE). nih.gov Subsequent modifications, including hydroxylations, methylations, and reductions, lead to the specific substitution pattern and stereochemistry found in this compound. The presence of this compound alongside other BIAs in plants like Corydalis species underscores its connection to this complex metabolic network. cdnsciencepub.comresearchgate.netsemanticscholar.org
Modern Methodologies for Pathway Discovery (e.g., Isotopic Labeling, Chemoproteomics, Gene Mining)
Modern techniques have significantly advanced the elucidation of biosynthetic pathways, including that of this compound and other BIAs.
Isotopic Labeling: As mentioned earlier, the use of isotopically labeled precursors (e.g., with 3H or 14C) has been a classical and powerful method to trace the incorporation of specific molecules into the final alkaloid product, helping to identify intermediates and the sequence of reactions. cdnsciencepub.comuni-muenchen.de
Chemoproteomics: This approach involves using chemical probes to identify and profile the activity of enzymes within a complex biological system. researchgate.netnih.govnih.gov By designing probes that mimic pathway intermediates or transition states, researchers can capture and identify the specific enzymes involved in biosynthetic steps. nih.gov This is particularly useful in plants where biosynthetic enzymes may be low in abundance or not organized in gene clusters. nih.gov Chemoproteomics has shown potential in elucidating plant natural product biosynthesis by identifying functional proteins interacting with substrates. nih.gov
Gene Mining (Genomic Mining): With the increasing availability of plant genome and transcriptome data, bioinformatic approaches are employed to identify candidate genes encoding biosynthetic enzymes. nih.govmdpi.comgithub.ionih.gov By searching for genes homologous to known enzymes in related pathways (e.g., other BIA pathways) or looking for genes that are co-expressed with known pathway genes, researchers can identify potential candidates involved in this compound biosynthesis. frontiersin.orgresearchgate.netnih.gov Transcriptome analysis of Corydalis species, for example, has been used to identify unigenes potentially involved in BIA biosynthesis. frontiersin.orgsemanticscholar.org Target-directed genome mining, which correlates putative resistance genes with biosynthetic gene clusters, is also emerging as a strategy for pathway discovery. nih.govnih.gov
These methodologies, often used in combination, provide a comprehensive approach to dissecting the complex enzymatic machinery responsible for this compound biosynthesis.
Engineering Biological Systems for Biosynthesis
Engineering biological systems, such as microorganisms or plants, for the production of natural products like this compound is a growing field driven by the challenges of traditional extraction methods (low abundance, slow growth). frontiersin.org By identifying and functionally characterizing the genes encoding the enzymes in the this compound biosynthetic pathway, it becomes possible to transfer these genes into a suitable host organism (e.g., yeast, bacteria, or even other plants) to reconstitute the pathway.
This involves:
Gene Identification and Cloning: Using gene mining and other molecular techniques to isolate the specific genes responsible for each enzymatic step in the this compound pathway. frontiersin.orgnih.gov
Vector Construction: Designing genetic constructs that allow for the expression of these plant genes in the chosen host organism.
Host Transformation: Introducing the genetic constructs into the host organism.
Pathway Reconstruction and Optimization: Ensuring that all necessary enzymes are expressed and active in the host, and optimizing the conditions for efficient production of this compound. This may involve balancing enzyme levels, providing necessary cofactors, and directing metabolic flux towards alkaloid production.
While the complete biosynthesis of complex BIAs like this compound in heterologous hosts is still an active area of research, significant progress has been made in reconstituting parts of the BIA pathway in microorganisms. genome.jp The knowledge gained from elucidating the specific enzymes and genes involved in this compound biosynthesis provides the foundation for future efforts in metabolic engineering aimed at sustainable and potentially higher-yield production of this compound.
Mechanistic Investigations of Biological Activities
Enzyme Modulation Mechanisms
Thalictricavine has been investigated for its ability to modulate the activity of various enzymes, with a notable focus on those involved in neurotransmission and bacterial DNA processing.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Kinetics and Mode of Action
Studies have shown that (+)-thalictricavine acts as an inhibitor of human acetylcholinesterase (hAChE). In vitro evaluations using the Ellman's spectrophotometric method determined its inhibitory activity against hAChE and human butyrylcholinesterase (hBChE). (+)-Thalictricavine was found to be a selective hAChE inhibitor with an IC50 value of 0.38 ± 0.05 µM. In contrast, it showed significantly lower activity against hBChE, with an IC50 value greater than 100 µM mdpi.comnih.gov.
Kinetic studies further elucidated the mode of hAChE inhibition by (+)-thalictricavine, revealing a competitive-type pattern. This suggests that this compound likely binds to the same active site on AChE as its natural substrate, acetylcholine (B1216132) mdpi.comnih.gov.
| Enzyme | IC50 (µM) | Mode of Inhibition |
|---|---|---|
| Human Acetylcholinesterase (hAChE) | 0.38 ± 0.05 | Competitive |
| Human Butyrylcholinesterase (hBChE) | > 100 | Inactive |
Exploration of Other Enzyme Targets and Their Modulatory Effects
Beyond cholinesterases, the available information does not provide specific details on other enzyme targets modulated by this compound. However, research into other natural products and their interactions with various enzymes, such as cytochrome P450 enzymes and caspases, highlights the diverse range of enzyme targets that can be modulated by small molecules nih.govnih.govfrontiersin.org. Comprehensive studies would be needed to identify and characterize any additional enzyme targets of this compound.
Ligand-Receptor Interaction Studies
Computational methods, such as molecular docking and molecular dynamics simulations, have been employed to investigate the interactions of this compound with its target enzymes at a molecular level.
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking simulations have been utilized to predict the binding mode of (+)-thalictricavine within the active site of hAChE. These simulations suggest that this compound binds in the proximity of the catalytic anionic site (CAS) of hAChE, near the catalytic triad (B1167595) residues. Specific interactions observed in docking studies include a hydrogen bond between the 1,3-dioxolan moiety of this compound and the hydroxyl residue of Ser203. Additionally, residues like Glu202 and His447 appear to be involved in anchoring the ligand through hydrophobic van der Waals forces mdpi.com. Molecular docking is a widely used technique to predict the preferred orientation and binding affinity of a ligand to a receptor wikipedia.orgschrodinger.com.
Cellular and Subcellular Mechanistic Pathways (non-clinical models)
The primary cellular mechanism associated with this compound, based on current research, is its inhibition of acetylcholinesterase. In non-clinical cellular models, particularly those relevant to neurological function, the inhibition of AChE by compounds like this compound would lead to an accumulation of acetylcholine in the synaptic cleft. This increased concentration of the neurotransmitter would subsequently result in prolonged activation of cholinergic receptors (nicotinic and muscarinic) on the postsynaptic membrane.
Studies have utilized in silico models, such as logBB calculation and parallel artificial permeation assay (PAMPA), to predict the potential of this compound to cross the blood-brain barrier (BBB). nih.govuni.luchem960.com The ability to cross the BBB is a critical factor for compounds targeting the central nervous system in non-clinical models and potentially in vivo. The predictions for this compound's BBB permeability were reported as limited. nih.govuni.luchem960.com
While the direct impact of increased acetylcholine on various cellular and subcellular processes (e.g., calcium signaling, enzyme activity, gene expression) can be inferred based on the known functions of cholinergic signaling, detailed experimental data specifically describing these downstream cellular and subcellular mechanistic pathways perturbed by this compound in non-clinical models were not extensively available in the reviewed literature. Research has largely focused on the initial enzymatic inhibition.
Signaling Pathway Perturbations and Downstream Effects
The most direct signaling pathway perturbation caused by this compound is the potentiation of cholinergic neurotransmission due to the inhibition of acetylcholinesterase. By preventing the hydrolysis of acetylcholine, this compound enhances the signaling mediated by acetylcholine at synapses. This affects neuronal excitability and communication within cholinergic pathways.
The downstream effects of enhanced cholinergic signaling can be diverse, influencing various physiological processes depending on the specific cell types and receptors involved. These effects can include alterations in synaptic plasticity, modulation of neuronal networks, and potential impacts on cognitive functions.
However, the available research specifically on this compound does not provide detailed information on broader signaling pathway perturbations beyond the immediate consequences of AChE inhibition. Complex downstream signaling cascades, interactions with other neurotransmitter systems, or effects on intracellular signaling molecules (e.g., protein kinases, transcription factors) directly attributable to this compound were not elaborated upon in the reviewed sources. Research into the comprehensive signaling network perturbations and a wide range of downstream cellular effects initiated by this compound appears to be an area requiring further investigation. csic.es
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Key Pharmacophoric Features for Biological Action
Pharmacophore modeling identifies the essential structural features of a molecule responsible for its biological activity. For thalictricavine, a member of the protoberberine alkaloid family, its activity as a human acetylcholinesterase (hAChE) inhibitor has been a subject of study. By comparing this compound to its close structural analog, canadine (B1168894), key pharmacophoric elements can be elucidated.
The primary structural difference between (+)-thalictricavine and (+)-canadine is the presence of a methyl group at the C-13 position in this compound. This single modification has a discernible impact on its hAChE inhibitory activity. In comparative studies, (+)-thalictricavine consistently demonstrates greater potency than (+)-canadine. nih.govresearchgate.net This suggests that the C-13 methyl group is a key pharmacophoric feature that enhances the binding affinity of the molecule to the active site of the acetylcholinesterase enzyme. The increased potency indicates that this methyl group may be involved in favorable hydrophobic or van der Waals interactions within the enzyme's binding pocket, thereby improving its inhibitory effect.
The tetrahydroprotoberberine scaffold itself, with its specific arrangement of aromatic rings and the tertiary amine, forms the fundamental framework required for activity. However, the substitution pattern on this scaffold is critical for modulating potency.
| Compound | Key Structural Difference | hAChE IC50 (µM) |
|---|---|---|
| (+)-Thalictricavine | Methyl group at C-13 | 0.38 ± 0.05 |
| (+)-Canadine | Hydrogen at C-13 | 0.70 ± 0.07 |
Influence of Stereochemistry and Conformational Isomerism on Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of many natural products, including this compound. Chiral molecules often interact differently with biological targets, which are themselves chiral environments composed of L-amino acids.
For tetrahydroprotoberberine alkaloids like this compound and canadine, the stereochemistry at the chiral centers is a critical determinant of their biological efficacy. Research has shown that the (+)-enantiomers of these compounds are responsible for their significant human acetylcholinesterase (hAChE) inhibition. mdpi.com In contrast, the (-)-form of canadine is reported to be inactive, with a significantly higher IC50 value of 637 ± 83 µM. mdpi.com This stark difference in activity between enantiomers underscores the stereospecificity of the interaction with the hAChE enzyme. The specific spatial orientation of the substituents on the (+)-form allows for an optimal fit into the enzyme's active site, facilitating the interactions necessary for inhibition. The inactive nature of the (-)-form suggests that its mirror-image conformation prevents it from binding effectively to the target, likely due to steric hindrance or the improper positioning of key interacting groups. This highlights that the specific absolute configuration is a crucial factor for the biological action of this class of alkaloids.
Design and Synthesis of this compound Analogs for Mechanistic Probing
The design and synthesis of analogs are fundamental strategies in medicinal chemistry to probe the mechanism of action of a lead compound. By systematically modifying the structure of this compound, researchers can investigate the role of different functional groups and structural motifs in its biological activity. While extensive synthesis of this compound-specific analogs for mechanistic probing is not widely documented, the principles can be understood through the study of related protoberberine alkaloids.
Furthermore, modern synthetic methodologies provide a framework for the creation of a wide array of protoberberine analogs. Modular synthesis strategies allow for the derivatization of all four rings of the protoberberine scaffold. This enables the introduction of various substituents at different positions, which could then be used to systematically probe the SAR. For instance, altering the substituents on the aromatic rings or modifying the stereochemistry at the chiral centers would provide valuable data on the structural requirements for optimal biological activity. Such analogs would be instrumental in mapping the binding pocket of the target enzyme and understanding the precise nature of the molecular interactions.
Computational SAR Modeling and Prediction
Computational, or in silico, methods are powerful tools for studying SAR and predicting the biological activity of molecules, thereby guiding the design of new analogs. Molecular docking, a key computational technique, has been employed to investigate the interaction of this compound with its biological targets.
In the case of its acetylcholinesterase inhibitory activity, molecular docking studies have been performed to model the binding pose of (+)-thalictricavine within the active site of human acetylcholinesterase (hAChE). nih.govresearchgate.net These computational models help to visualize the three-dimensional interactions between the ligand (this compound) and the amino acid residues of the enzyme's binding pocket.
In silico docking experiments have successfully confirmed the binding of both (+)-thalictricavine and (+)-canadine into the active center of hAChE. nih.govresearchgate.net These studies provide a rational basis for the experimentally observed activities. The models can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-enzyme complex. The calculated binding affinities from these simulations often correlate well with the experimentally determined inhibitory potencies.
| Compound | Calculated Binding Affinity (kcal/mol) |
|---|---|
| (+)-Thalictricavine | -12.5 |
| (+)-Canadine | -12.2 |
Advanced Research Methodologies and Technological Applications
High-Throughput Screening and Assay Development for Mechanistic Studies
High-throughput screening (HTS) is a widely used method in the early stages of lead discovery, enabling the rapid testing of large libraries of compounds against specific biological targets or cellular phenotypes evotec.combmglabtech.com. This automated process helps identify potential "hits" or "leads" that show desired activity evotec.combmglabtech.com. Assay development is a critical prerequisite for HTS, involving the creation and optimization of biological or biochemical assays suitable for automation and miniaturization bmglabtech.combioduro.comdispendix.com.
In the context of Thalictricavine, HTS and assay development have been employed to study its inhibitory activities, particularly on cholinesterases. The Ellman's spectrophotometric method, a common assay for measuring cholinesterase activity, has been utilized to evaluate the inhibitory effects of (+)-thalictricavine on human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE) researchgate.netresearchgate.netnih.govmdpi.com. These studies are crucial for understanding the compound's potential mechanisms related to neurotransmission.
Assay development involves selecting appropriate assay formats, optimizing experimental parameters for sensitivity and specificity, and validating the assay's performance bioduro.comdispendix.com. Emerging technologies, including microfluidic devices and automated liquid handling systems, play a significant role in enhancing the efficiency and reproducibility of these assays, allowing for the creation of concentration gradients and streamlined workflows dispendix.com.
Research findings indicate that (+)-thalictricavine is a selective hAChE inhibitor with an IC50 value of 0.38 ± 0.05 µM, while showing little activity against hBChE (IC50 > 100 µM) researchgate.netnih.gov. Kinetic studies using hAChE have revealed a competitive-type inhibition pattern, suggesting that this compound likely binds to the same active site as the substrate, acetylthiocholine (B1193921) researchgate.netnih.govmdpi.com.
Table 1: Inhibitory Activity of (+)-Thalictricavine on Human Cholinesterases
| Enzyme | IC50 (µM) | Selectivity | Inhibition Type |
| hAChE | 0.38 ± 0.05 | Selective | Competitive |
| hBChE | > 100 | Inactive | Not Applicable |
Chemoinformatic and Bioinformatics Approaches in Target Discovery
Chemoinformatics and bioinformatics play crucial roles in modern drug discovery, including target identification and the analysis of compound-target interactions jetir.orgfrontiersin.orgcrownbio.comjubilantbiosys.comgrowingscience.com. Chemoinformatics focuses on the use of computational methods to handle and analyze chemical data, while bioinformatics applies computational tools to biological data, such as genomic, proteomic, and transcriptomic information jetir.orgfrontiersin.org.
These approaches are valuable for predicting potential targets of compounds like this compound and understanding their interactions at a molecular level jetir.orgfrontiersin.orgnih.gov. Techniques such as molecular docking are commonly used to predict the binding mode and affinity of a compound to a target protein researchgate.netnih.govneovarsity.org.
In the study of this compound's interaction with hAChE, molecular modeling, specifically in silico docking experiments, was employed to inspect the binding mode of the alkaloid within the active site pocket of the enzyme researchgate.netresearchgate.netnih.govmdpi.com. These computational studies helped confirm the binding poses suggested by in vitro kinetic data researchgate.netnih.gov.
Chemoinformatics also contributes to the design of compound libraries for virtual screening and the analysis of structure-activity relationships (SAR) jubilantbiosys.comneovarsity.org. Bioinformatics aids in integrating diverse biological datasets to identify genes or proteins linked to diseases and predicting their structure and function jetir.orgcrownbio.com. Databases such as PubChem, GenBank, and UniProt provide valuable resources for these analyses jetir.org.
While specific detailed chemoinformatic analyses solely focused on de novo target discovery for this compound were not prominently found, the application of molecular docking illustrates the integration of computational chemistry in understanding its known target interactions.
Integrated Analytical Platforms for Complex Mixture Analysis
Natural products like this compound are often isolated from complex biological matrices, such as plant extracts researchgate.netuni-muenchen.de. The analysis and characterization of compounds within these mixtures require sophisticated integrated analytical platforms that combine different separation and detection techniques nih.govhamiltoncompany.comresearchgate.net.
Techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the qualitative and quantitative analysis of compounds in complex samples researchgate.netnih.govresearchgate.net. LC-MS, in particular, is highly effective for the analysis of pharmaceutical compounds in biological matrices due to its sensitivity, specificity, and ability to separate complex mixtures researchgate.net.
Integrated platforms often combine chromatographic separation (like LC or GC) with mass spectrometry (MS) and sometimes Nuclear Magnetic Resonance (NMR) spectroscopy to provide comprehensive structural information nih.govmestrelab.com. The hyphenation of LC with MS and NMR presents challenges due to the differing requirements of these techniques, particularly the lower sensitivity of NMR compared to MS nih.gov. However, approaches like stop-flow LC-MS-NMR, loop collection of LC peaks, and LC-MS-SPE-NMR have been developed to overcome these limitations and enable the characterization of analytes in complex mixtures nih.gov.
Supercritical fluid chromatography (SFC) with ion pair reagents has also been used to separate alkaloids, including those potentially found alongside this compound in plant extracts researchgate.net. These integrated analytical platforms are essential for isolating, identifying, and quantifying this compound from its natural sources and for studying its presence in various biological samples.
Network Pharmacology and Systems Biology Approaches for Mechanistic Insights
Network pharmacology and systems biology are increasingly being applied to understand the complex mechanisms of action of natural products and multi-component interventions, such as those derived from traditional medicine nih.govplos.org. These approaches move beyond the traditional "one-compound, one-target" paradigm to explore the intricate interactions within biological systems nih.govplos.org.
Network pharmacology integrates data on compounds, targets, and diseases to construct networks that illustrate the relationships between them nih.govplos.orgnih.gov. By analyzing the topology of these networks, researchers can identify key compounds, core targets, and signaling pathways that are modulated by a compound or a mixture of compounds nih.govnih.govresearchgate.net.
Systems biology aims to understand biological systems from a holistic point of view, considering them as integrated networks of molecules wur.nlmdpi.com. This involves integrating various types of -omics data (genomics, transcriptomics, proteomics, metabolomics) and using computational models to decipher the design principles and regulatory mechanisms of biological processes wur.nlmdpi.comnih.gov.
While specific detailed studies applying network pharmacology or systems biology solely to this compound as a single compound were not extensively found in the search results, these methodologies are highly relevant for understanding the context in which this compound is often studied – as a component of complex plant extracts used in traditional medicine nih.govplos.orgresearchgate.net. For example, network pharmacology has been used to explore the mechanisms of action of traditional Chinese medicine formulas containing various compounds nih.govplos.orgnih.govresearchgate.net.
These approaches can help to elucidate how this compound, potentially in synergy with other compounds, interacts with multiple targets and pathways to exert its biological effects plos.org. By integrating data from various sources, including target prediction, protein-protein interaction networks, and pathway enrichment analysis, network pharmacology and systems biology can provide a more comprehensive understanding of this compound's pharmacological profile within a biological system nih.govplos.orgnih.govresearchgate.net.
Table 2: Key Concepts in Network Pharmacology and Systems Biology
| Approach | Focus | Key Techniques | Application to this compound |
| Network Pharmacology | Compound-target-disease networks | Target prediction, network construction and analysis, pathway enrichment | Understanding interactions in complex mixtures, identifying potential pathways modulated. nih.govplos.orgnih.govresearchgate.net |
| Systems Biology | Holistic view of biological systems | -Omics data integration, computational modeling, network analysis | Deciphering complex biological processes influenced by this compound and related compounds. wur.nlmdpi.comnih.gov |
These advanced research methodologies and technological applications provide powerful tools for the in-depth investigation of this compound, from identifying its specific molecular targets and understanding its mechanism of action to analyzing its presence in complex natural matrices. The integration of experimental techniques with computational approaches is key to unlocking the full therapeutic potential of this and other natural compounds.
Future Research Directions and Translational Perspectives Non Clinical
Discovery of Novel Biological Targets and Molecular Mechanisms
The investigation into Thalictricavine's biological targets and underlying molecular mechanisms is an active area of non-clinical research. Studies have explored its interaction with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Research indicates that (+)-thalictricavine is a selective inhibitor of human acetylcholinesterase (hAChE) with an IC₅₀ value of 0.38 ± 0.05 µM, showing significantly less activity against hBChE (IC₅₀ > 100 µM). mdpi.comnih.gov This suggests a competitive inhibition mechanism, likely involving binding within the same active site sub-site as the natural substrate, acetylcholine (B1216132). mdpi.comnih.gov Molecular docking studies support these findings, predicting binding poses within the hAChE active center. mdpi.comnih.gov
While cholinesterase inhibition has been studied, the full spectrum of this compound's biological targets and the intricate molecular mechanisms through which it exerts its effects remain areas for future exploration. Identifying novel targets could uncover new potential applications or provide deeper insights into its observed activities. Techniques such as network pharmacology, molecular docking, and molecular dynamics simulations are being employed to predict potential targets and understand binding affinities for various compounds, including alkaloids like this compound. researchgate.netmdpi.com
Application in Chemical Biology as Mechanistic Probes
Chemical probes are invaluable small molecules used in chemical biology to perturb and study biological systems by interacting with specific biological targets, typically proteins. nih.govwikipedia.orgfebs.org They are characterized by high potency, selectivity, and often cell permeability, allowing researchers to investigate protein function and complex biological processes where genetic approaches may be limited. wikipedia.orgfebs.org
Given its demonstrated interaction with specific enzymes like hAChE and its relatively well-defined mechanism of inhibition, this compound holds potential for development as a chemical biology probe. mdpi.comnih.gov Future non-clinical research could focus on modifying this compound to enhance its selectivity for particular targets or to incorporate functionalities that facilitate its use as a probe. This could involve synthesizing labeled versions of this compound (e.g., with fluorescent tags or affinity handles) to track its distribution, identify binding partners, and elucidate the dynamics of its interactions within cellular contexts. mdpi.com Such probes could serve as tools to dissect specific enzymatic pathways or signaling cascades where this compound or related compounds are active, contributing to a better understanding of their biological roles at a molecular level.
Advancements in Asymmetric and Biocatalytic Synthetic Strategies
The synthesis of complex natural products like this compound often presents significant challenges, particularly in achieving desired stereochemistry and efficiency. Advancements in asymmetric and biocatalytic synthetic strategies offer promising avenues for the more sustainable and controlled production of this compound and its analogs.
Traditional synthetic routes to tetrahydroprotoberberine alkaloids, including this compound, have been developed. acs.org More recent efforts have focused on developing concise and catalytic strategies. For instance, a general strategy involving CuI-catalyzed redox-A3 reaction, Pd-catalyzed reductive carbocyclization, and PtO₂-catalyzed hydrogenation has been reported for the synthesis of protoberberine alkaloids. researchgate.net
Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. While asymmetric total syntheses of related alkaloids have been achieved using chiral catalysts or enantiopure ligands ucl.ac.uk, exploring asymmetric routes specifically for this compound is an area of ongoing research. The synthesis of (±)-thalictricavine and its epimer has been reported through methods involving redox-annulations acs.org, and research continues on developing efficient asymmetric approaches to related tetrahydroisoquinoline alkaloids. nih.govresearchgate.net
Biocatalysis, utilizing enzymes to catalyze chemical transformations, offers advantages in terms of selectivity, efficiency, and environmental friendliness. acs.orgresearchgate.net Chemoenzymatic approaches, combining chemical and enzymatic steps, are being explored for the synthesis of tetrahydroprotoberberine alkaloids. ucl.ac.uknih.govacs.org For example, a chemoenzymatic cascade involving transaminase and norcoclaurine synthase enzymes has been used in the synthesis of a tetrahydroisoquinoline intermediate relevant to this class of alkaloids. nih.govacs.org Exploiting enzymes involved in the natural biosynthesis of this compound or engineered enzymes with desired activities could lead to novel and efficient biocatalytic or chemoenzymatic routes for its production.
Exploiting Biosynthetic Pathways for Sustainable Production and Diversification
Understanding and manipulating the biosynthetic pathways of natural products like this compound is crucial for developing sustainable production methods and generating structural analogs. This compound belongs to the benzylisoquinoline alkaloid family, which are derived from tyrosine. nih.govacs.orgresearchgate.net
The biosynthesis of this compound has been investigated in plants such as Corydalis cava. Studies using labeled precursors like palmatine (B190311) and berberine (B55584) have shown high incorporation into this compound. cdnsciencepub.comuni-muenchen.de The pathway involves the reduction of protoberberine precursors to a 7,8-dihydro intermediate, followed by methylation at C-13 catalyzed by an enzyme utilizing S-adenosylmethionine (SAM), and subsequent reduction at C-14 by an NADPH-dependent reductase. cdnsciencepub.comuni-muenchen.de Enzymes like norcoclaurine synthase (NCS) and S-adenosyl methionine-dependent O-methyl transferase are involved in the earlier stages of the benzylisoquinoline alkaloid pathway, leading to key intermediates like (S)-reticuline, which is a precursor to protoberberines. nih.govacs.org
Future research can focus on elucidating the specific enzymes and regulatory mechanisms governing this compound biosynthesis in its native plant sources. This knowledge can be applied to metabolic engineering strategies in host organisms (e.g., yeast, bacteria, or plant cell cultures) to produce this compound more sustainably. cdnsciencepub.com Furthermore, understanding the enzymes involved opens possibilities for diversifying the structure of this compound through biosynthetic engineering, introducing modifications to create novel analogs with potentially altered or improved properties. This could involve using enzyme variants with altered substrate specificity or engineering pathways to incorporate different precursors.
Q & A
Q. What are the primary methodologies for investigating Thalictricavine’s acetylcholinesterase inhibitory activity?
Researchers typically employ in vitro enzyme inhibition assays (e.g., Ellman’s method) to measure IC₅₀ values, complemented by in silico techniques like molecular docking to predict binding affinities. These approaches validate mechanisms at molecular levels. For example, Chlebek et al. (2019) combined both methods to demonstrate this compound’s interaction with acetylcholinesterase active sites .
Q. What are the key steps in isolating and characterizing this compound from natural sources?
- Extraction : Use polar solvents (e.g., methanol or ethanol) for alkaloid-rich plant material.
- Purification : Column chromatography (silica gel or Sephadex) followed by HPLC for isolation.
- Characterization : Spectroscopic techniques (NMR, MS) and comparison with literature data for structural confirmation. Novel compounds require elemental analysis and X-ray crystallography for definitive identification .
Q. How do researchers ensure the identity and purity of this compound samples in experimental studies?
- Purity : HPLC with UV detection (≥95% purity threshold).
- Identity : Cross-validate NMR (¹H, ¹³C) and mass spectrometry data against published spectra. For known compounds, cite established protocols; for new derivatives, provide full spectroscopic documentation .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity be systematically analyzed?
- Data Triangulation : Compare results across in vitro, in vivo, and in silico models to identify methodological disparities.
- Contextual Factors : Control variables like solvent polarity, pH, and cell line specificity. For instance, discrepancies in IC₅₀ values may arise from assay conditions (e.g., substrate concentration in Ellman’s assay) .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to resolve outliers .
Q. What strategies optimize experimental design for studying this compound’s pharmacokinetics?
- Dose-Response Curves : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to capture saturation effects.
- Toxicology Screening : Pair cytotoxicity assays (e.g., MTT) with enzyme inhibition studies to differentiate therapeutic and adverse effects.
- Metabolic Stability : Employ liver microsome assays to assess hepatic metabolism and predict bioavailability .
Q. How can computational models enhance the prediction of this compound’s structure-activity relationships (SAR)?
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time to identify stable binding conformations.
- QSAR Modeling : Train models using bioactivity data and molecular descriptors (e.g., logP, polar surface area) to predict novel derivatives.
- Validation : Cross-check computational predictions with experimental IC₅₀ values to refine algorithmic accuracy .
Methodological Guidance
- Literature Synthesis : Systematically review existing studies using frameworks like PICO (Population, Intervention, Comparison, Outcome) to identify gaps. For example, compare this compound’s efficacy with reference inhibitors (e.g., donepezil) .
- Ethical & Reproducibility Standards : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental reporting, including raw data deposition in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
